N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Overview
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to streamline production and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, bromine-free analogs, and oxidized methoxy derivatives. These products can be further utilized in different applications, ranging from pharmaceuticals to materials science .
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the imidazole ring can modulate the compound’s activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
- 4-methoxybenzyl 5-bromo-2-chlorobenzamide
- N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and an imidazole ring allows for versatile modifications and a broad range of applications compared to its analogs .
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O.2ClH/c1-19-14-4-3-13(15)9-12(14)10-16-5-2-7-18-8-6-17-11-18;;/h3-4,6,8-9,11,16H,2,5,7,10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDFYKJMMHGDBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrCl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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